2,3-Difluoro-4-methoxybenzoic acid
Overview
Description
2,3-Difluoro-4-methoxybenzoic acid (DFMBA) is a derivative of benzoic acid that has been widely studied due to its unique properties. It is a small molecule with a molecular weight of 214 g/mol and a melting point of 132-134 °C. It has been used in various scientific research applications, such as drug delivery, drug design, and biochemical research. In addition, it has been used in laboratory experiments to study its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
Chemical Characteristics and Pharmacological Activities
Research into similar benzoic acid derivatives, such as Gallic acid and Vanillic acid, highlights the potential for chemical compounds with benzoic acid structures to exhibit significant pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. These studies suggest a focus on exploring the chemical synthesis, pharmacokinetics, and potential therapeutic applications of such compounds (Bai et al., 2020); (Ingole et al., 2021).
Analytical Methods and Antioxidant Activity
The development and application of analytical methods for determining antioxidant activity are critical for understanding the therapeutic potential of chemical compounds. Studies on the antioxidant capacity of complex samples, involving methods such as ORAC, HORAC, TRAP, and TOSC assays, provide a framework for evaluating the antioxidant activities of compounds like 2,3-Difluoro-4-methoxybenzoic acid and their implications for health and disease prevention (Munteanu & Apetrei, 2021).
Environmental Degradation and Toxicity
Environmental studies on the degradation, fate, and behavior of chemical compounds in aquatic environments offer insights into the environmental impact and potential toxicological concerns associated with their use. Understanding the biodegradability, persistence, and toxicological profiles of similar compounds can inform research into the safe and sustainable application of 2,3-Difluoro-4-methoxybenzoic acid (Liu & Avendaño, 2013).
properties
IUPAC Name |
2,3-difluoro-4-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSJPUVORWCLNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394176 | |
Record name | 2,3-Difluoro-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-4-methoxybenzoic acid | |
CAS RN |
329014-60-0 | |
Record name | 2,3-Difluoro-4-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329014-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Difluoro-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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